![molecular formula C19H20N2O3S3 B6477876 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide CAS No. 2640896-05-3](/img/structure/B6477876.png)

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

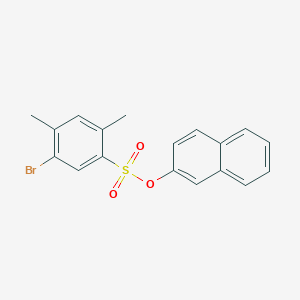

The compound “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide” is an organic compound containing a bithiophene moiety (a structure composed of two thiophene rings fused together), an amide group (-CONH2), and a sulfamoyl group (-SO2NH2). The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a bithiophene moiety attached to an ethyl group, which is further connected to an amide group that is substituted with a dimethylsulfamoyl group . The exact structure would need to be confirmed through techniques like NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amide group might be hydrolyzed under acidic or basic conditions. The bithiophene moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with amide groups have high boiling points due to strong dipole-dipole interactions and hydrogen bonding . The presence of the bithiophene moiety might impart interesting electronic properties to the compound .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide, focusing on six unique applications:

Photo-Electrochemical Hydrogen Evolution Reaction (HER)

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide, due to its bithiophene moiety, can be utilized in photo-electrochemical hydrogen evolution reactions. The compound’s structure allows it to act as an effective photo-electrocatalyst, facilitating the conversion of solar energy into hydrogen fuel. This application is crucial for developing sustainable energy solutions .

Hole Transport Material in Perovskite Solar Cells

Derivatives of 2,2’-bithiophene, including N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide, are being explored as hole transport materials in perovskite solar cells. These materials help in efficiently transporting holes from the perovskite layer to the electrode, enhancing the overall efficiency of the solar cells .

Photovoltaic Devices

In addition to perovskite solar cells, this compound can be used in other types of photovoltaic devices. Its ability to absorb light and convert it into electrical energy can enhance the efficiency of organic photovoltaic cells, contributing to the advancement of renewable energy technologies.

These applications highlight the versatility and potential of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide in various scientific and technological fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Mechanistic studies of the photo-electrochemical hydrogen evolution reaction on poly (2,2′-bithiophene) Rational Design of New Small Derivatives of 2,2’-Bithiophene as Hole Transport Material for Perovskite Solar Cells

Mechanism of Action

Target of Action

The primary targets of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide are COX-2 and Topo I . These targets play a crucial role in inflammation and tumor progression .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to enhance the inhibitory effect on COX-2 compared to other compounds . It also exhibits superior inhibitory action on Topo I .

Biochemical Pathways

The compound affects the NF-κB pathway in cancer cells . It inhibits the nuclear translocation of NF-κB and suppresses the production of NO, COX-2, and IL-1β in RAW264.7 .

Result of Action

The compound exhibits potential anticancer effects and inhibits the activation of the NF-κB pathway in cancer cells . In vivo, it shows acceptable pharmacokinetic parameters, reduces tumor growth without affecting body weight, downregulates COX-2 and MMP-9, and induces apoptosis in CT26.WT tumor-bearing mice .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S3/c1-21(2)27(23,24)16-8-5-14(6-9-16)19(22)20-12-11-15-7-10-18(26-15)17-4-3-13-25-17/h3-10,13H,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSUFXXVZIKRHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6477797.png)

![3-(4-methoxyphenyl)-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B6477801.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6477815.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B6477820.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6477823.png)

![6-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6477825.png)

![N-{4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B6477826.png)

![4-(2-methyl-1,3-oxazol-4-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477833.png)

![3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide](/img/structure/B6477850.png)

![3,4-dichloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477866.png)

![N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B6477881.png)

![4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477890.png)